methyl 4-ethoxy-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate involves various chemical reactions that enable the formation of its complex structure. Key methods include the use of relay catalysis for synthesizing related compounds and employing specific intermediates that facilitate the construction of the indole core with the desired functional groups attached. For instance, the synthesis of related indole derivatives from ethyl pyrrole-2-carboxylate showcases a strategy for constructing the indole nucleus, which could be adapted for methyl 4-ethoxy-1H-indole-2-carboxylate synthesis (Tani et al., 1996).
Molecular Structure Analysis
The molecular structure of methyl 4-ethoxy-1H-indole-2-carboxylate is characterized through spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These methods provide detailed information on the molecular vibrations, electronic nature, and the chemical environment of atoms within the molecule. Spectroscopic profiling of similar compounds reveals the distribution of electronic charges across the molecule and its reactivity towards various chemical reactions (Almutairi et al., 2017).
Chemical Reactions and Properties
Methyl 4-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. Alkylation and acylation reactions are particularly notable, allowing for the introduction of different functional groups that modify its chemical properties. For example, alkylation reactions with nucleophiles demonstrate the compound's reactivity and the influence of steric effects on its chemical behavior (Deberly et al., 1975).
Physical Properties Analysis
The physical properties of methyl 4-ethoxy-1H-indole-2-carboxylate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for understanding its behavior in various solvents and conditions, impacting its application in synthetic reactions.
Chemical Properties Analysis
The chemical properties of methyl 4-ethoxy-1H-indole-2-carboxylate, including reactivity, stability, and interactions with other molecules, are critical for its application in organic synthesis. The compound's ability to participate in cycloaddition reactions, for example, showcases its utility in constructing complex molecular architectures (Rogness & Larock, 2009).
Scientific Research Applications
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Pharmaceutical Research
- Summary of Application : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . They show various biologically vital properties .
- Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
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Synthesis of Alkaloids
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Preparation of Anticancer Immunomodulators
- Summary of Application : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
- Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
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Preparation of Cytotoxic Agents
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Synthesis of Alkaloids
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Preparation of Renieramycin G Analogs
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Preparation of Tryptophan Dioxygenase Inhibitors
- Summary of Application : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
- Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
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Preparation of Inhibitors for β-Tryptase
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Preparation of Antibacterial Agents
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Preparation of CB2 Cannabinoid Receptor Ligands
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Preparation of Inhibitors of Hepatitis C Virus NS5B Polymerase
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Preparation of Inhibitors with Histamine H1-Blocking Activity
Safety And Hazards
properties
IUPAC Name |
methyl 4-ethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUFWQWKXLZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethoxy-1H-indole-2-carboxylate |
Synthesis routes and methods
Procedure details
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